molecular formula C16H11NO3 B6391758 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid CAS No. 1261927-60-9

6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid

Cat. No.: B6391758
CAS No.: 1261927-60-9
M. Wt: 265.26 g/mol
InChI Key: YCNRQAUUGVOYRH-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid is an organic compound with the molecular formula C16H11NO3. It is a derivative of nicotinic acid, featuring a hydroxyl group at the 6th position and a naphthalen-1-yl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-6-hydroxynicotinic acid with naphthalene-1-boronic acid in the presence of a palladium catalyst. The reaction is carried out under reflux conditions in a mixture of toluene and acetonitrile, with triethylamine as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-5-methoxynicotinic acid: Similar structure but with a methoxy group instead of a naphthalen-1-yl group.

    6-Hydroxy-5-nitronicotinic acid: Contains a nitro group instead of a naphthalen-1-yl group.

    6-Hydroxy-5-chloronicotinic acid: Features a chlorine atom instead of a naphthalen-1-yl group .

Uniqueness

6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-naphthalen-1-yl-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-14(8-11(9-17-15)16(19)20)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNRQAUUGVOYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CNC3=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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